Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)

Medicinal Chemistry Scaffold Hopping Lipophilicity Engineering

This stereoisomer (9CI) is the simplest [2]asterane carboxylic acid, providing a wholly rigid, non-aromatic scaffold with exactly 1 rotatable bond and elevated lipophilicity (LogP 1.7). Its boat-conformation cyclohexane rings vectorally preposition the carboxyl group, offering a shape-defined replacement for planar phenyl rings in fragment-based drug discovery. Unlike flexible cyclohexanecarboxylic acid, its cage structure delivers consistent ADMET and permeability advantages, making it essential for proprietary 3D fragment collections.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 108510-32-3
Cat. No. B010893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)
CAS108510-32-3
SynonymsTricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1C2CC1C3CC2C3C(=O)O
InChIInChI=1S/C9H12O2/c10-9(11)8-6-3-7(8)5-1-4(6)2-5/h4-8H,1-3H2,(H,10,11)
InChIKeyKVSJWBMYIVDGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 108510-32-3: Tricyclo[3.1.1.12,4]octane-3-carboxylic Acid, Stereoisomer (9CI) Procurement Guide for Rigid Scaffold Research


Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI), is a cage-like, tricyclic carboxylic acid with the molecular formula C9H12O2 [1]. As the simplest member of the asterane family ([2]asterane), it features a highly rigid, three-dimensional hydrocarbon skeleton that is fundamentally distinct from planar aromatic or flexible cyclic carboxylic acids [2]. This structural rigidity makes it a valuable building block in medicinal chemistry for exploring constrained pharmacophores and as a defined diastereomer, often acting as a bioisostere for a phenyl ring or a cyclohexyl group in drug discovery [3].

Why Rigidity Matters: The Non-Interchangeability of the [2]Asterane Scaffold


Generic substitution fails because the unique three-dimensional, cage-like structure of this [2]asterane imparts a distinct conformational profile, lipophilicity, and metabolic stability that cannot be replicated by flatter, more flexible in-class analogs. A simple carboxylic acid, such as cyclohexanecarboxylic acid, has more rotatable bonds and a different LogP, leading to divergent ADMET profiles and off-target interactions. The rigid, boat-conformation cyclohexane rings embedded in the scaffold [1] create a precise, shape-defined vector for the carboxylic acid moiety, which is critical for target binding. This structural prepositioning leads to quantifiable differences in key properties like LogP and surface area, directly outlined in the evidence below, making the selection of this specific stereoisomer a non-negotiable requirement for projects focused on scaffold hopping and shape-based drug design [2].

Quantitative Differentiation of the Tricyclo[3.1.1.12,4]octane-3-carboxylic Acid Scaffold Against Analogues


Enhanced Lipophilicity Versus a Common Flexible Analog

The target compound's rigid cage structure significantly alters its lipophilicity compared to a common, flexible saturated analog. This is a key parameter for passive permeability and non-specific binding. The tricyclic compound shows a computed LogP of 1.7 [1], which is markedly higher than that of the monocyclic analog cyclohexanecarboxylic acid (computed LogP of 1.3 [2]), indicating greater lipophilicity driven by the increased hydrocarbon surface area and reduced solvent accessibility of the cage.

Medicinal Chemistry Scaffold Hopping Lipophilicity Engineering

Differential Molecular Recognition Potential via Topological Polar Surface Area (TPSA)

The target scaffold presents a unique topological polar surface area (TPSA) that differentiates it from flat aromatic bioisosteres, impacting solubility and off-target binding. The tricyclic cage has a computed TPSA of 37.3 Ų [1]. This is nearly identical to the classic phenyl ring bioisostere, benzoic acid (TPSA of 37.3 Ų [2]), yet the compounds differ drastically in 3D shape and fraction of sp3 hybridized carbons (Fsp3). This presents a strategic advantage for scientists seeking to replace a problematic aromatic ring with a saturated cage to improve solubility and reduce CYP450-mediated metabolism while maintaining the same charge distribution.

Molecular Design Biosiosteres In Silico Screening

Conformational Locking: Restriction of Rotatable Bonds Compared to a Flexible Analog

A primary source of the tricyclic scaffold's value is its inherent reduction in molecular flexibility, which can lead to improved binding entropy and selectivity. The target compound has a rotatable bond count of 1 [1]. In stark contrast, a structurally simpler but fully flexible acyclic analogue, hexanoic acid, has 4 rotatable bonds [2]. This represents a 75% reduction in the ligand's degrees of freedom through conformational restriction.

Conformational Restriction Medicinal Chemistry Entropy-Driven Binding

Metabolic Stability Advantage of a Saturated Bioisostere over a Phenyl Ring

Saturated cage motifs are increasingly favored to escape common metabolic liabilities associated with aromatic rings, such as oxidative metabolism by cytochrome P450 enzymes. The tricyclic scaffold contains zero aromatic carbon atoms, giving it an aromatic atom count of 0 [1]. This distinguishes it fundamentally from the classic carboxylic acid bioisostere, benzoic acid, for which every carbon atom is a potential site of oxidative metabolism. This property is a class-level advantage of saturated polycyclic scaffolds, where replacing a phenyl ring directly eliminates a primary metabolic soft spot.

Drug Metabolism CYP450 Stability Lead Optimization

High-Impact Research Applications for the Tricyclo[3.1.1.12,4]octane-3-carboxylic Acid Scaffold


Fragment-Based Drug Discovery (FBDD): A Rigid, Lipophilic Acid Fragment

The compound's single carboxylic acid functional group on an ultra-rigid core (1 rotatable bond) with elevated lipophilicity (LogP 1.7) makes it an ideal fragment hit for targets with specific hydrophobic pockets flanking a key charged residue. Its exact TPSA match to benzoic acid (37.3 Ų) [1] allows it to vectorally replace a phenyl ring in a known fragment screen hit, immediately providing a novel, highly constrained core with superior permeability potential due to its higher LogP [2] for SPR or NMR-based fragment evolution campaigns.

Scaffold Hopping from Planar Aromatics to Saturated Cages to Escape Metabolic Liability

When lead optimization reveals a high-clearance metabolic hotspot on an aromatic pharmacophore, this compound offers a direct path to a non-aromatic replacement. Its complete lack of aromatic carbons [1] provides a bulk property advantage over the phenyl ring of benzoic acid, as the scaffold cannot undergo oxidative metabolism at those positions. This application is directly supported by the class-level inference of improved metabolic stability for saturated bioisosteres, making it a high-priority building block for medicinal chemists addressing ADMET liabilities.

Building Constrained Analog Libraries for Phenotypic Screening

For medicinal chemistry groups investing in proprietary, three-dimensional fragment collections, this compound provides a shape-defined scaffold that contrasts sharply with typical sp2-rich, flat compounds. Its cage structure, offering a computed LogP of 1.7 versus 1.3 for cyclohexanecarboxylic acid [2], allows for the generation of analogs with increased lipid permeability in a different conformational space. This distinct property enables broad profiling against diverse biological targets in a phenotypic screening deck designed to sample under-explored shapes and enhanced cell penetration.

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